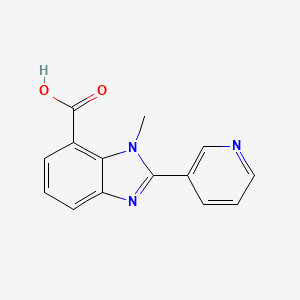
3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid typically involves the condensation of 3-methylbenzimidazole with a pyridine derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a strong base like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core but with a phenyl group instead of a pyridine ring.
3-Methylbenzimidazole: Lacks the pyridine ring, making it less complex.
Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the benzimidazole core.
Uniqueness
3-Methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid is unique due to its combined benzimidazole and pyridine structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c1-17-12-10(14(18)19)5-2-6-11(12)16-13(17)9-4-3-7-15-8-9/h2-8H,1H3,(H,18,19) |
InChI Key |
IXFCLNACAFIYIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N=C1C3=CN=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


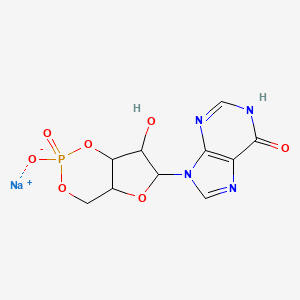
![Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate](/img/structure/B13879747.png)
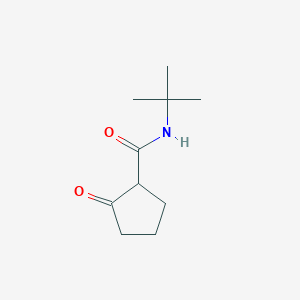
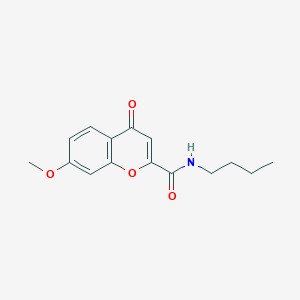

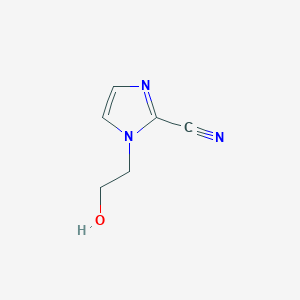
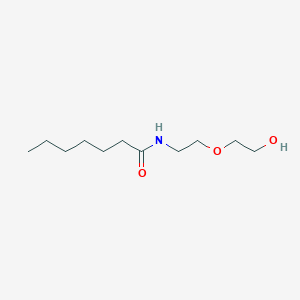


![tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate](/img/structure/B13879800.png)

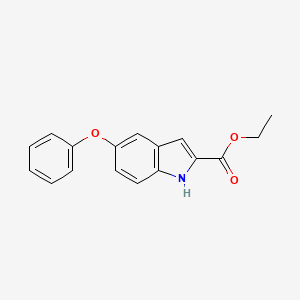
![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)
![2-[2-(4-chlorophenyl)-5-piperidin-4-yl-1H-imidazol-4-yl]pyrimidine](/img/structure/B13879831.png)
